

Application Notes and Protocols for In Vivo Studies of A-80426 Mesylate

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Compound of Interest

Compound Name: A 80426 mesylate

Cat. No.: B1139112

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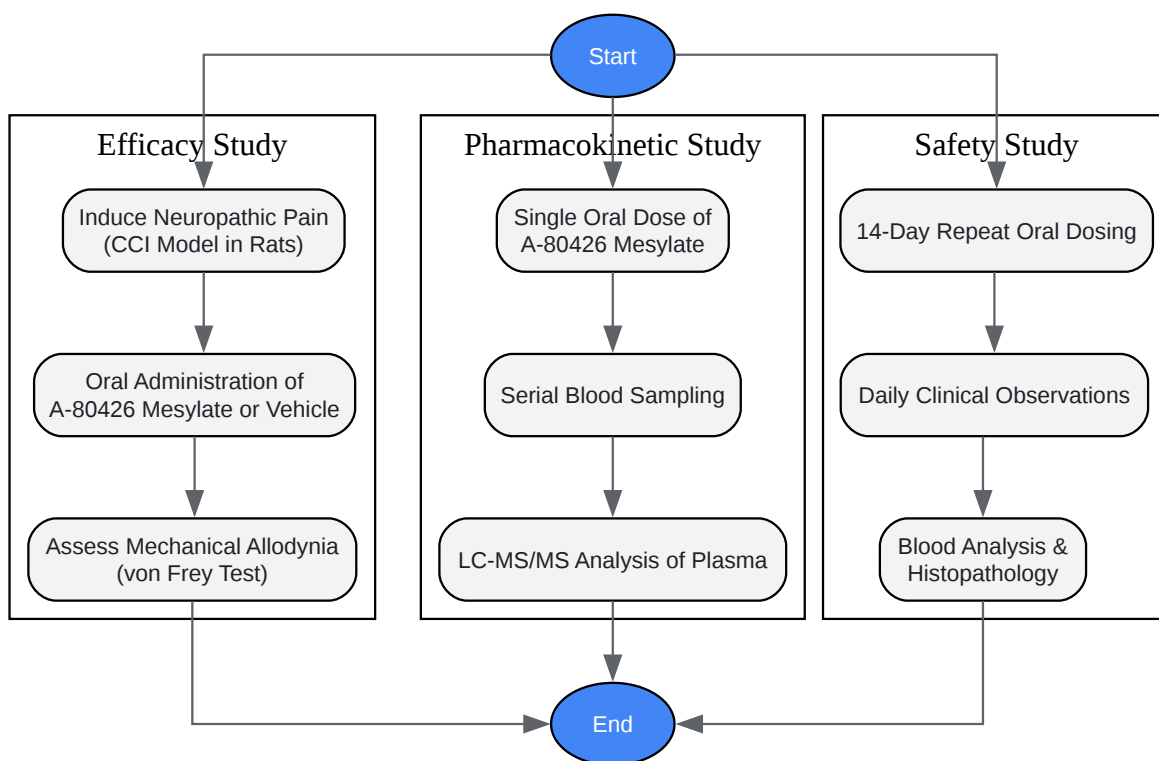
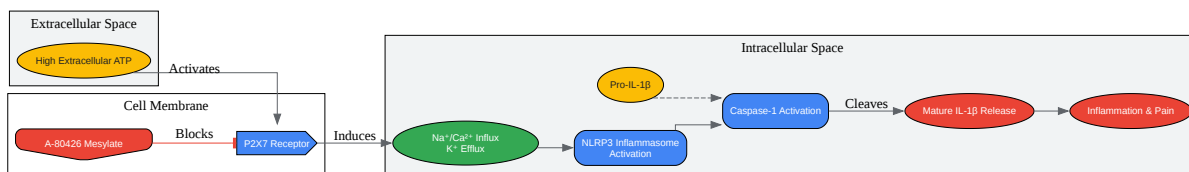
For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80426 mesylate is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and its activation is implicated in inflammatory and neuropathic pain pathways.[1][2] Antagonism of the P2X7 receptor presents a promising therapeutic strategy for various inflammatory conditions and chronic pain states. These application notes provide a detailed experimental protocol for the in vivo evaluation of A-80426 mesylate in a rodent model of neuropathic pain.

Mechanism of Action and Signaling Pathway

The P2X7 receptor, upon activation by high concentrations of extracellular ATP, functions as a non-selective cation channel, leading to an influx of Na^+ and Ca^{2+} and an efflux of K^+ . This ion flux triggers a cascade of downstream signaling events, culminating in the activation of the NLRP3 inflammasome, processing and release of pro-inflammatory cytokines such as interleukin- 1β (IL- 1β) and interleukin-18 (IL-18), and ultimately, inflammation and apoptosis. A-80426 mesylate, as a selective antagonist, blocks the P2X7 receptor, thereby inhibiting these downstream inflammatory signals.



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References

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- 2. The P2X7 receptor channel: recent developments and the use of P2X7 antagonists in models of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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